N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide
Descripción
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a dibenzo-oxazepine derivative functionalized with a methanesulfonamide group linked to a para-tolyl (p-tolyl) substituent. The core structure consists of a bicyclic system with a seven-membered oxazepine ring fused to two benzene rings.
Propiedades
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-3-6-16(7-4-14)13-29(26,27)24-17-8-10-20-18(12-17)22(25)23-19-11-15(2)5-9-21(19)28-20/h3-12,24H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTAHSAGZMIDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H18N2O4S
- Molecular Weight : 394.45 g/mol
- CAS Number : 922035-00-5
- Purity : Typically >95% .
Mechanisms of Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide exhibits various biological activities through multiple mechanisms:
- Dopamine Receptor Inhibition : The compound has been identified as a selective inhibitor of the Dopamine D2 receptor, which is crucial in the treatment of psychiatric disorders such as schizophrenia .
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may act as prostaglandin antagonists, which can be beneficial in managing conditions like allergic asthma .
- Cytotoxic Effects : Research indicates that similar compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology .
Pharmacological Effects
The pharmacological profile of this compound includes:
| Effect | Description |
|---|---|
| Antipsychotic | Modulates dopamine pathways, potentially reducing symptoms of psychosis. |
| Anti-inflammatory | Inhibits inflammatory pathways, offering relief in chronic inflammatory diseases. |
| Cytotoxicity | Shows promise in selectively inducing cell death in tumor cells. |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds:
- Study on Dopamine Receptor Antagonism :
- Anti-inflammatory Activity :
- Cytotoxicity Against Cancer Cells :
Comparación Con Compuestos Similares
Substituent Variations on the Core Scaffold
The target compound shares structural homology with several analogues reported in the literature, differing primarily in:
- Core heteroatoms : Replacement of oxygen (oxazepine) with sulfur (thiazepine) in related dibenzo-thiazepines (e.g., compounds 29–32, 36–37) alters electronic properties and metabolic stability .
- Substituent positions : Methyl groups at positions 8 or 10 (e.g., F732-0017 in ) influence steric hindrance and receptor binding .
- Sulfonamide/amide substituents : The para-tolyl-methanesulfonamide group distinguishes the target compound from analogues with trifluoromethyl benzamides (), arylacetamides (), or substituted benzene sulfonamides () .
Physicochemical Properties
Key physicochemical parameters for selected analogues are summarized below:
Key Observations :
- Lipophilicity : The target compound’s logP (~4.5) is intermediate between the highly lipophilic trimethylbenzenesulfonamide derivative (logP 5.39, ) and the less lipophilic dimethoxybenzenesulfonamide analogue (logP 3.97, ). The para-tolyl group balances hydrophobicity and solubility.
- Electron-withdrawing groups : The trifluoromethyl benzamide in reduces logP compared to sulfonamide derivatives but may enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
